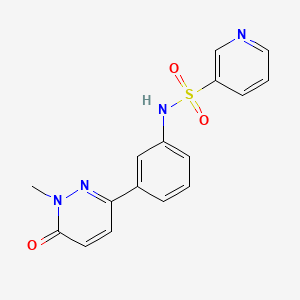
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been associated with various biochemical processes .
Mode of Action
Computational studies on related compounds suggest that they may interact with their targets through a combination of bonding and anti-bonding interactions .
Biochemical Pathways
Given the structural similarities to other compounds, it’s plausible that it could influence a variety of biochemical processes .
Result of Action
生物活性
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridine-3-sulfonamide is a complex organic compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridazinone moiety linked to a phenyl group and a sulfonamide functional group. Its molecular formula is C14H14N4O3S, with a molecular weight of approximately 318.35 g/mol. The presence of the sulfonamide group is crucial for its biological activity, particularly in enzyme inhibition.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer progression. The compound has shown promising results in inhibiting the c-Met kinase pathway, which is often dysregulated in various cancers.
Key Findings:
- c-Met Inhibition : In vitro studies demonstrated that this compound effectively inhibits c-Met-driven cell lines, suggesting its potential as an anticancer agent .
- Enzyme Interaction : Computational studies have elucidated its binding interactions with target enzymes, indicating a significant stabilization energy (39.53 kcal/mol) upon binding .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for drug development:
- Discovery of Substituted Pyridazinones : A study highlighted the structural modifications of pyridazinones that enhanced their inhibitory activity against c-Met, supporting the hypothesis that similar modifications could improve the efficacy of this compound .
- Structure–Activity Relationship (SAR) : The SAR analysis indicated that specific substituents on the phenyl ring significantly affect the compound's potency against cancer cell lines .
- Computational Modeling : Advanced computational techniques such as Density Functional Theory (DFT) have been employed to predict the interaction energies and binding affinities of this compound with various targets, which aids in rational drug design .
属性
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-16(21)8-7-15(18-20)12-4-2-5-13(10-12)19-24(22,23)14-6-3-9-17-11-14/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGAGQDZRVVHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














